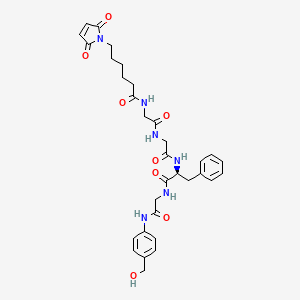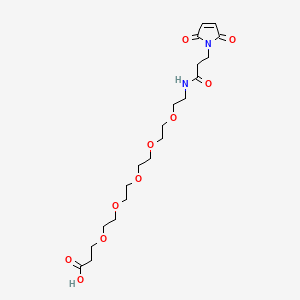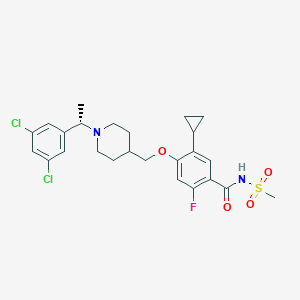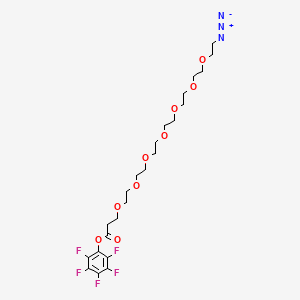
Ald-Ph-PEG4-bis-PEG3-N3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ald-Ph-PEG4-bis-PEG3-N3 is a cleavable 6-unit polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing alkyne groups . It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ald-Ph-PEG4-bis-PEG3-N3 is synthesized through a series of chemical reactions involving the coupling of PEG units with azide and alkyne groups. The synthesis typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a phenyl group with PEG4 and PEG3 units.
Azide Introduction: The azide group is introduced through a reaction with sodium azide under appropriate conditions.
Coupling Reactions: The final product is obtained by coupling the PEGylated phenyl group with the azide group using copper-catalyzed azide-alkyne cycloaddition (CuAAc) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted to ensure consistent product quality.
Purification: The product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Ald-Ph-PEG4-bis-PEG3-N3 undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne group in the presence of a copper catalyst
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups, forming a triazole ring without the need for a copper catalyst
Common Reagents and Conditions
Reagents: Sodium azide, alkyne-containing molecules, DBCO, BCN, copper catalysts.
Conditions: Reactions are typically conducted at room temperature or slightly elevated temperatures, with appropriate solvents such as dimethyl sulfoxide (DMSO) or acetonitrile
Major Products
The major products formed from these reactions are triazole-containing compounds, which are crucial intermediates in the synthesis of antibody-drug conjugates and other bioconjugates .
Aplicaciones Científicas De Investigación
Ald-Ph-PEG4-bis-PEG3-N3 has a wide range of scientific research applications, including:
Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules and bioconjugates
Biology: Employed in the development of antibody-drug conjugates for targeted drug delivery
Medicine: Utilized in the design of novel therapeutics and diagnostic agents
Industry: Applied in the production of high-purity bioconjugates and other specialized chemicals
Mecanismo De Acción
The mechanism of action of Ald-Ph-PEG4-bis-PEG3-N3 involves its role as a linker in antibody-drug conjugates. The azide group undergoes cycloaddition reactions with alkyne-containing molecules, forming stable triazole linkages. These linkages facilitate the attachment of cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells . The cleavable nature of the PEG linker allows for the controlled release of the drug within the target cells .
Comparación Con Compuestos Similares
Ald-Ph-PEG4-bis-PEG3-N3 is unique due to its cleavable PEG linker and its ability to undergo both CuAAc and SPAAC reactions. Similar compounds include:
Ald-Ph-PEG4-bis-PEG3-DBCO: Contains a DBCO group instead of an azide group, used for SPAAC reactions.
Ald-Ph-PEG4-bis-PEG3-BCN: Contains a BCN group, also used for SPAAC reactions.
Ald-Ph-PEG4-bis-PEG3-Alkyne: Contains an alkyne group, used for CuAAc reactions.
These compounds share similar structural features but differ in their reactive groups, making this compound versatile for various click chemistry applications .
Propiedades
Fórmula molecular |
C44H74N10O17 |
|---|---|
Peso molecular |
1015.1 g/mol |
Nombre IUPAC |
N-[2-[2-[2-[2-[3-[1,3-bis[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-ylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide |
InChI |
InChI=1S/C44H74N10O17/c45-53-50-11-19-64-25-31-67-28-22-61-16-8-47-41(56)5-14-70-36-40(37-71-15-6-42(57)48-9-17-62-23-29-68-32-26-65-20-12-51-54-46)52-43(58)7-13-60-21-27-66-33-34-69-30-24-63-18-10-49-44(59)39-3-1-38(35-55)2-4-39/h1-4,35,40H,5-34,36-37H2,(H,47,56)(H,48,57)(H,49,59)(H,52,58) |
Clave InChI |
UPDLPBGCXOCCDH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCC(=O)NC(COCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])COCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid;sulfuric acid](/img/structure/B11928740.png)
![5'-(4-(Diphenylamino)phenyl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B11928741.png)
![7-Benzyl-2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B11928748.png)

![[4-[2-[4-(Aminomethyl)phenyl]-1,2-diphenylethenyl]phenyl]methanamine](/img/structure/B11928759.png)
![[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B11928761.png)
![N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11928772.png)
![[2,2'-Bipyridine]-5,5'-dicarbonyl dichloride](/img/structure/B11928777.png)


![(2S)-2-[[(1S)-3-amino-1-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B11928798.png)

![5,5'',5'''',5''''''-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1'-biphenyl]-2,2'-dicarbaldehyde))](/img/structure/B11928813.png)
